molecular formula C9H10Cl2N2O2 B6184974 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2624138-64-1

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6184974
CAS No.: 2624138-64-1
M. Wt: 249.09 g/mol
InChI Key: FAFXHYBLGAZWMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Chemical Reactions Analysis

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating infections and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. The nitro and chlorine groups play crucial roles in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other isoquinoline derivatives, such as:

The presence of both the nitro and chlorine groups in this compound makes it unique and potentially more versatile in its applications.

Properties

CAS No.

2624138-64-1

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9ClN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H

InChI Key

FAFXHYBLGAZWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Cl.Cl

Purity

95

Origin of Product

United States

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